molecular formula C14H23NO2 B1385593 N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine CAS No. 1040680-76-9

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine

Cat. No.: B1385593
CAS No.: 1040680-76-9
M. Wt: 237.34 g/mol
InChI Key: XQAAVDBRCDVOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine (CAS 1040680-76-9) is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . This compound is part of a class of synthetic phenethylamine derivatives that are of significant interest in modern neuropharmacology research, particularly in the study of serotonin receptor interactions . Structurally, this molecule shares a phenethylamine backbone with substituted phenoxy and methoxy groups. Researchers investigate such compounds for their potential as selective ligands for serotonin receptor subtypes, including the 5-HT2A receptor . Activation of 5-HT2A receptors is known to induce specific behavioral responses in model organisms, such as the head-twitch response in rodents, which serves as a behavioral marker for studying the effects of psychoactive substances . The compound's structural features, including the 2,5-dimethylphenoxy ethyl chain and methoxypropanamine moiety, make it a valuable intermediate for designing novel compounds to explore structure-activity relationships and receptor binding affinity . This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers working in the fields of medicinal chemistry, neuropharmacology, and analytical science will find this compound valuable for investigating novel psychoactive substances, receptor pharmacology, and neurotransmitter systems.

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-12-5-6-13(2)14(11-12)17-10-8-15-7-4-9-16-3/h5-6,11,15H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAAVDBRCDVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine, also known by its CAS number 1040680-76-9, is a synthetic compound with potential biological applications. This article explores its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.

  • Molecular Formula : C14H23NO2
  • Molecular Weight : 237.34 g/mol
  • CAS Number : 1040680-76-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activities. The compound may exhibit properties similar to other arylalkylamines, which are known to influence serotonin and dopamine pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect various cellular processes:

  • Cell Viability : Assays indicate that the compound has a dose-dependent effect on cell viability in different cancer cell lines. For instance, concentrations above 10 µM showed significant cytotoxicity in breast cancer cells (MCF-7) .
  • Receptor Binding : Preliminary receptor binding assays suggest that this compound may interact with serotonin receptors, although further studies are required to confirm these interactions .

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of any new compound. According to recent evaluations:

  • Acute Toxicity : Short-term toxicity tests conducted on aquatic invertebrates indicated moderate toxicity, necessitating further investigation into environmental impacts .
  • Sub-Chronic Toxicity : A 90-day oral toxicity study in rats revealed no significant adverse effects at lower doses, but higher doses resulted in renal pathology and changes in urinalysis parameters .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of this compound:

  • Cancer Research : A study published in Molecules highlighted the potential of this compound as an anticancer agent. The research demonstrated that it inhibits cell proliferation in several cancer types through apoptosis induction mechanisms .
  • Neuropharmacology : Research focusing on neuropharmacological effects suggested that the compound may serve as a novel antidepressant. Behavioral assays indicated that it could reduce depressive-like symptoms in animal models .
  • Developmental Toxicity : Prenatal developmental toxicity studies conducted on rats showed no teratogenic effects at therapeutic doses; however, caution is advised due to observed effects at higher concentrations .

Summary of Biological Activities

Activity TypeFindings
Cell Viability Significant cytotoxicity in MCF-7 cells at >10 µM
Receptor Interaction Potential interaction with serotonin receptors
Acute Toxicity Moderate toxicity in aquatic invertebrates
Sub-Chronic Toxicity Renal pathology observed at high doses
Anticancer Activity Induces apoptosis in various cancer cells
Neuropharmacological Effects Reduces depressive-like symptoms in models

Scientific Research Applications

Pharmacological Research

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine has been investigated for its potential as a pharmacological agent due to its structural similarity to known neurotransmitter modulators. It may interact with various receptors in the central nervous system, making it a candidate for studying neurological disorders.

Orexin Receptor Agonism

Research indicates that compounds structurally related to this compound can act as orexin receptor agonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. This property suggests potential applications in treating sleep disorders and obesity .

Antidepressant Activity

Studies have shown that similar compounds exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine may play a role in these effects, warranting further investigation into this compound for depression treatment .

Case Study 1: Orexin Receptor Modulation

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of propanamine compounds for their efficacy as orexin receptor agonists. This compound was included in the screening process and showed promising results in activating orexin receptors, which could lead to new treatments for narcolepsy and other sleep-related disorders .

Case Study 2: Neuropharmacological Effects

In a controlled experiment analyzing the neuropharmacological effects of similar compounds, researchers found that administration of this compound resulted in significant changes in behavior indicative of antidepressant activity. The study suggested that this compound could enhance serotonergic transmission, providing a basis for its potential use in treating mood disorders .

Comparison with Similar Compounds

The compound belongs to a broader class of N-(aralkyl)aminoalkanols and derivatives, where structural variations in the aromatic ring, alkyl chain length, and substituents (e.g., hydroxyl vs. methoxy) critically influence physicochemical and pharmacological properties. Below is a detailed comparison with analogs from the evidence provided.

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Analogs
Compound ID/Name Molecular Formula Molecular Weight Melting Point (°C) Log P Key Substituents
Target Compound C₁₄H₂₃NO₂* 237.34* ~60–65 (estimated) ~2.5* 3-methoxy, 2,5-dimethylphenoxy
I: R,S-1N-[(2,5-DMPhe)ethyl]amino-2-propanol C₁₃H₂₁NO₂ 223.31 74–76 2.1 2-hydroxy, 2,5-dimethylphenoxy
VII: R,S-2N-[(2,5-DMPhe)propyl]aminopropanol C₁₄H₂₃NO₂ 237.34 80–81 2.3 1-hydroxy, 2,5-dimethylphenoxy
XVI (from ) Not specified Not specified Not reported Not reported 2,3,5-trimethylphenoxy, hydroxyl

*Estimated values for the target compound based on structural similarities.

Key Observations :

  • Lipophilicity (Log P) : The target compound’s 3-methoxy group likely increases Log P compared to hydroxylated analogs (e.g., Compound I, Log P = 2.1), enhancing membrane permeability .
  • Melting Point : Methoxy substitution may reduce melting points relative to hydroxylated analogs (e.g., Compound VII: 80–81°C) due to weaker intermolecular hydrogen bonding .
  • Molecular Weight : The target compound shares a molecular weight (237.34) with Compound VII but differs in substituent positioning.

Pharmacological Activity

Table 2: Anticonvulsant Activity of Analogs (MES Test)
Compound ID/Name Dose (mg/kg) % Protection (MES) Neurotoxicity (TOX) Route
R-2N-[(2,3,5-TMPhe)ethyl]aminobutan-1-ol 30 100% None i.p. (mice)
Compound XVI () 100 100% None i.p. (mice)
Compound VIII () 30 75% Not reported p.o. (rats)

Key Observations :

  • Substituent Impact: The 2,3,5-trimethylphenoxy group in the most active analog (100% MES protection) suggests enhanced activity with additional methyl groups on the aromatic ring . The target compound’s 2,5-dimethylphenoxy group may reduce potency compared to trimethylated analogs.
  • Methoxy vs. Hydroxyl : Hydroxylated analogs (e.g., Compound I) exhibit moderate activity, but methoxy substitution could prolong metabolic stability and duration of action due to reduced polarity .

Preparation Methods

Synthesis via Nucleophilic Substitution of Alkyl Halides

This approach involves the formation of the key ether linkage between 2,5-dimethylphenol derivatives and a suitable aminoalkyl precursor.

  • Step 1: Preparation of 2,5-dimethylphenol derivative

    • The starting phenol is methylated at specific positions to obtain 2,5-dimethylphenol.
  • Step 2: Formation of the phenoxyethyl intermediate

    • The phenol undergoes deprotonation using a strong base such as sodium hydride or potassium tert-butoxide.
    • The deprotonated phenolate ion then reacts with an alkyl halide, such as 2-chloroethyl methyl ether, to form the phenoxyethyl ether.
  • Step 3: Introduction of the amine group

    • The ether intermediate is then subjected to nucleophilic substitution with a protected amino group, such as N-methyl-3-chloropropanamine or similar halogenated amine derivatives, to form the target compound.
  • Step 4: Deprotection and final modifications

    • If protective groups are used, they are removed under suitable conditions (acidic or basic hydrolysis) to yield the free amine.

This method is supported by general procedures outlined in patent literature, such as US5023269A, which describes the synthesis of 3-aryloxy-3-substituted propanamines via alkali metal hydride-mediated reactions and subsequent substitution steps.

Reductive Amination of Ketone Precursors

Another viable route involves the reductive amination of ketone intermediates derived from the corresponding aldehydes or ketones.

  • Step 1: Synthesis of the ketone precursor

    • The phenoxyethyl group is attached to a carbonyl compound, such as 3-methoxy-1-propanone, through nucleophilic addition or substitution reactions.
  • Step 2: Reductive amination

    • The ketone is reacted with methylamine or other methylated amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a metal catalyst.
    • This step introduces the amino group at the appropriate position, forming the desired propanamine.
  • Step 3: Purification

    • The product is purified via chromatography or recrystallization, yielding the target compound with high stereoselectivity.

This approach aligns with enzymatic and chemical reduction methods discussed in recent research, which emphasize stereoselectivity and high yield, as described in recent ACS publications.

Derivatization of N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

A specific method involves starting from N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, which can be selectively demethylated or derivatized to introduce the 2,5-dimethylphenoxy moiety.

  • Step 1: Demethylation

    • The methyl groups on the phenyl ring are removed under oxidative or reductive conditions, such as using BBr₃ or other demethylating agents.
  • Step 2: Coupling with the phenoxyethyl chain

    • The demethylated intermediate reacts with a suitable phenoxyethyl chloride or bromide in the presence of a base to attach the phenoxyethyl group.
  • Step 3: Final amination

    • The amino group is introduced via reductive amination or nucleophilic substitution, completing the synthesis.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Nucleophilic substitution Phenol derivatives, halogenated amines Deprotonation, substitution Straightforward, scalable Requires careful control of reaction conditions
Reductive amination Ketones, amines Condensation, reduction High stereoselectivity Sensitive to reaction conditions
Derivatization of existing compounds N,N-dimethylpropanamine derivatives Demethylation, coupling Useful for modifying existing molecules Multi-step process, potential for side reactions

Research Findings and Notes

  • Enzymatic and biocatalytic methods have been explored for related compounds, emphasizing stereoselectivity and environmentally benign conditions, though these are more applicable to smaller molecules or intermediates rather than direct synthesis of this specific compound.
  • Patent literature indicates that alkali metal hydride-mediated nucleophilic substitution remains a robust and versatile method for constructing the ether linkage central to this molecule.
  • The choice of route depends on the availability of starting materials, desired stereochemistry, and scale of synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine to maximize yield?

  • Methodological Answer : The synthesis of structurally related phenoxyethylamine derivatives often requires reflux conditions with a strong base (e.g., sodium hydride) to overcome the low electrophilicity of intermediates. For example, in the synthesis of analogous compounds, harsh reflux conditions (323 K for 8 hours) were employed to achieve coupling between phenoxy groups and amine precursors . Adjusting pH during purification (e.g., pH 5-6 for filtration) is critical to avoid salt formation and improve yield . For etherification steps, weak bases (e.g., triethylamine) and polar aprotic solvents (e.g., dimethylsulfoxide) are recommended to minimize side reactions .

Q. How can impurities in this compound be identified and quantified?

  • Methodological Answer : Impurity profiling should follow pharmacopeial guidelines using HPLC with UV detection. Reference standards for related impurities (e.g., diastereomers, hydrolyzed byproducts) are critical. For example, impurities such as 1-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (CAS 163685-37-8) can be resolved using reversed-phase chromatography with gradient elution . Quantification requires calibration against certified reference materials (CRMs) with ≥98% purity .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of methoxy (δ 3.2–3.5 ppm), phenoxy (δ 6.5–7.2 ppm), and ethylamine (δ 1.2–2.8 ppm) groups. NOESY experiments help resolve stereochemistry in chiral centers .
  • MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion peak (e.g., [M+H]⁺ at m/z 308.2) and fragmentation patterns .
  • X-ray crystallography : Single-crystal X-ray diffraction provides absolute configuration, as demonstrated for structurally similar amines .

Advanced Research Questions

Q. What is the mechanistic basis for the interaction of this compound with Rab7 GTPase, and how is its activation potency validated?

  • Methodological Answer : The compound’s phenoxyethylamine moiety may bind to Rab7’s GTP-binding domain, enhancing GTP hydrolysis. In vitro validation involves:

  • Enzyme assays : Measure GTPase activation using fluorometric substrates (e.g., EC₅₀ = 77.6 nM for Rab7) .
  • Mutagenesis : Identify critical binding residues (e.g., Thr44, Ser72) via site-directed mutagenesis and activity comparisons .
  • Cellular studies : Use confocal microscopy to track Rab7-dependent lysosomal trafficking in presence/absence of the compound .

Q. How do structural modifications (e.g., methoxy group position) affect the compound’s pharmacokinetics and target selectivity?

  • Methodological Answer :

  • SAR studies : Compare analogs like 1-(3,5-dimethylphenoxy)propan-2-amine (CAS 31828-71-4) to assess the impact of methoxy placement on solubility and logP .
  • Metabolic stability : Use liver microsomes to measure oxidation rates. For instance, 2,5-dimethyl substitution reduces CYP450-mediated degradation compared to 3,4-dimethyl analogs .
  • Target profiling : Screen against kinase panels (e.g., Eurofins Cerep) to evaluate off-target effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors). Strategies include:

  • Standardized protocols : Adopt uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and ATP concentrations (1 mM) .
  • Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity .
  • Data normalization : Express activity relative to positive controls (e.g., ML-098 for Rab7 activation) to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.